molecular formula C20H17FN4O2S B2656721 5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105207-43-9

5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2656721
CAS No.: 1105207-43-9
M. Wt: 396.44
InChI Key: OJMKTRCEFZQQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative with substitutions at the 2-, 5-, and 7-positions. The compound features a pyrrolidin-1-yl group at position 2, a furan-2-yl moiety at position 7, and a 2-fluorobenzyl group at position 4. These substitutions modulate its physicochemical and biological properties, particularly its analgesic activity, as demonstrated in in vivo models such as the "Hot plate" and "acetic acid cramps" tests . The synthesis involves alkylation of the parent heterocycle with chloroacetamides, followed by hydrazine hydrate treatment to yield the final product .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-7-2-1-6-13(14)12-25-19(26)17-18(16(23-25)15-8-5-11-27-15)28-20(22-17)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKTRCEFZQQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC=C4F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, based on a review of current literature.

The molecular formula for this compound is C20H17FN4O2SC_{20}H_{17}FN_{4}O_{2}S with a molecular weight of 396.4 g/mol. The structure includes a thiazolo-pyridazinone core, which is known for various biological activities.

Biological Activity Overview

Research indicates that derivatives of pyridazine and pyridazinone exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Various studies have reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer : Compounds with similar structures have shown antiproliferative effects in various cancer cell lines, such as breast and colon cancer .
  • Anti-inflammatory : Pyridazine derivatives have demonstrated potential in reducing inflammation through various mechanisms .

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole and pyridazine rings, followed by functionalization with furan and fluorobenzyl groups. Detailed methodologies can be found in specialized chemical literature.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar pyridazine derivatives against standard drugs like Tetracycline and Ketoconazole. The results indicated that many derivatives exhibited promising antimicrobial activity, which could be attributed to their structural features .

Anticancer Potential

In vitro studies on antiproliferative activity against various cancer cell lines revealed that compounds structurally related to this compound showed significant inhibition of cell growth. For instance, compounds with similar thiazolo-pyridazinone structures were tested against breast cancer cell lines with IC50 values indicating potent activity .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways relevant to disease processes. For example, some studies have suggested that certain pyridazine derivatives may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Compound AAntimicrobialE. coli12.5
Compound BAnticancerMCF-7 (breast cancer)8.0
Compound CAnti-inflammatoryCOX-II0.89

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of thiazolo-pyridazinones exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects, particularly in relation to COX-II inhibition. In studies, thiazolo derivatives have shown promising results in reducing inflammation markers and could serve as potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Activity :
    • There is emerging evidence that thiazolo-pyridazinones possess antimicrobial properties. Compounds in this class have been tested against various bacterial strains, showing effectiveness in inhibiting growth and could be useful in developing new antibiotics .

Synthetic Methodologies

  • Solid-Phase Synthesis :
    • A notable method for synthesizing thiazolo derivatives involves solid-phase synthesis techniques. This approach allows for the efficient generation of compound libraries, facilitating the exploration of structure-activity relationships (SAR) and enhancing the discovery of biologically active compounds .
  • Cyclization Reactions :
    • Cyclization reactions are crucial in forming the thiazolo-pyridazinone framework. Efficient cyclization methods have been developed that yield high purity and yield rates, making them suitable for further functionalization and biological testing .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in ACS Omega reported the synthesis of a series of thiazolo-pyridazinone derivatives, which were evaluated for their anticancer activity against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
  • Case Study on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory effects of thiazolo derivatives in a murine model of arthritis. The results demonstrated a marked reduction in joint swelling and inflammatory cytokines upon treatment with the compound, suggesting its therapeutic potential in managing inflammatory disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical profiles of thiazolo[4,5-d]pyridazin-4(5H)-ones are highly dependent on substituents at the 2-, 5-, and 7-positions. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations and Molecular Properties

Compound Name 2-Substituent 5-Substituent 7-Substituent Molecular Formula Key Properties/Activity
Target Compound Pyrrolidin-1-yl 2-Fluorobenzyl Furan-2-yl C₁₉H₁₆FN₃O₂S* Analgesic (in vivo)
7-Phenyl-2-pyrrolidin-1-yl analog Pyrrolidin-1-yl H Phenyl C₁₅H₁₄N₄OS Unspecified activity
7-(2-Thienyl)-2-piperidin-1-yl analog Piperidin-1-yl H 2-Thienyl C₁₄H₁₄N₄OS₂ Increased lipophilicity
5-(2,4-Difluorophenyl)-7-methyl analog Phenyl 2,4-Difluorophenyl Methyl C₁₇H₁₂ClFN₄O₄S Structural diversity
N-Substituted chloroacetamide derivatives Pyrrolidin-1-yl Varied (e.g., 4-methoxybenzyl) Furan-2-yl Varies Enhanced analgesia with electron-donating groups

*Hypothetical formula based on structural analogs.

Research Findings and Implications

Analgesic Efficacy :
The target compound demonstrates moderate analgesic activity in vivo, but derivatives with electron-donating groups (e.g., 4-methoxybenzyl) at position 5 show superior efficacy, highlighting the need for further optimization .

Structural Flexibility :
Substitutions at position 7 (e.g., furan-2-yl vs. thienyl) allow tuning of electronic and steric properties, impacting solubility and membrane permeability .

Comparative Limitations: Limited data exist for direct analogs with fluorinated benzyl groups at position 5, necessitating further studies to elucidate structure-activity relationships (SAR) for this substitution pattern.

Q & A

Q. Table 1: Structural Modifications and Activity Trends

SubstituentTarget Affinity (IC₅₀, nM)Key Interaction
Pyrrolidin-1-yl120 ± 15H-bond with ATP pocket
Morpholino (analog)85 ± 10Improved solubility

Advanced: How to address contradictory cytotoxicity results in cell-based vs. enzymatic assays?

Methodological Answer:
Contradictions may arise from:

  • Membrane Permeability : Use logP calculations (e.g., XLogP3) to assess if the 2-fluorobenzyl group reduces cellular uptake .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation of the furan ring .
  • Assay Conditions : Standardize ATP concentrations in kinase assays; cell-based assays may require serum-free media to avoid protein binding .

Basic: What are the common degradation pathways of this compound under ambient storage?

Methodological Answer:

  • Hydrolysis : The thiazolo-pyridazine core is susceptible to moisture; store under N₂ at –20°C .
  • Photooxidation : The furan-2-yl group degrades under UV light; use amber vials and antioxidant additives (e.g., BHT) .
  • Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-PDA to track degradation products .

Advanced: What strategies improve regioselectivity during the introduction of the 2-fluorobenzyl group?

Methodological Answer:

  • Directing Groups : Temporarily install a nitro group at the pyridazine C-6 position to steer benzylation to C-5 .
  • Metal Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki coupling of pre-functionalized benzyl boronic esters .
  • Microwave Assistance : Reduce reaction time from 12h to 2h, improving yield from 50% to 78% .

Basic: How to validate the compound’s purity for in vivo studies?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm; purity ≥98% .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Residual Solvents : Perform GC-MS to ensure DMF/THF levels <500 ppm (ICH Q3C guidelines) .

Advanced: What mechanistic insights explain the compound’s activity in inflammation models?

Methodological Answer:

  • COX-2 Inhibition : Molecular dynamics show the 2-fluorobenzyl group occupies the COX-2 hydrophobic channel (ΔG = –9.8 kcal/mol) .
  • NF-κB Pathway : Western blotting reveals dose-dependent suppression of p65 phosphorylation in LPS-stimulated macrophages .
  • Cytokine Profiling : Use Luminex assays to correlate IL-6/IL-1β reduction with pyrrolidine substituent flexibility .

Advanced: How to design a SAR study for optimizing metabolic stability without losing potency?

Methodological Answer:

  • Isosteric Replacement : Swap the furan-2-yl with thiophene (improves microsomal stability by 2×) .
  • Deuteriation : Replace hydrogen at the benzyl CH₂ position with deuterium to block CYP450 oxidation .
  • Prodrug Approach : Mask the 4-oxo group as a methyl ester to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.